molecular formula C18H17N5O3 B3239764 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide CAS No. 1421587-30-5

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide

Cat. No.: B3239764
CAS No.: 1421587-30-5
M. Wt: 351.4
InChI Key: MWGGHMKCAZTJAK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazolyl group, and a pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the imidazolyl and pyrimidinyl groups through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in disease progression, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-imidazol-1-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-15-5-3-13(9-16(15)26-2)4-6-17(24)22-14-10-20-18(21-11-14)23-8-7-19-12-23/h3-12H,1-2H3,(H,22,24)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGGHMKCAZTJAK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.